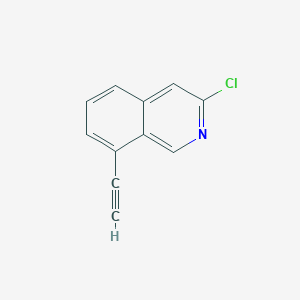

3-Chloro-8-ethynylisoquinoline

Description

Properties

IUPAC Name |

3-chloro-8-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-6-11(12)13-7-10(8)9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQKKWVODNYXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=CC(=NC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Chloro-substituted Anilines with Alkynyl Aldehydes

One effective approach begins with a chloro-substituted aniline derivative, such as 2-chloro-3-aminobenzaldehyde or related precursors, which undergoes cyclization with an alkynyl aldehyde or equivalent to construct the isoquinoline core bearing an ethynyl substituent at the 8-position.

- Reaction conditions: Acidic medium (often HCl or HBr) in an organic solvent such as n-octanol or similar.

- Temperature: Controlled heating between 70°C to 160°C depending on step.

- Cyclization reagent: Acrolein or ethynyl aldehyde derivatives.

- Yield: High yields (~90% or above) reported when conditions are optimized.

This method is adapted from analogous quinoline syntheses, such as the preparation of 7-chloro-8-methylquinoline by cyclization of 2-methyl-3-chloroaniline with acrolein under acidic conditions, which achieves yields up to 96%.

Halogenation and Subsequent Ethynylation

Another route involves:

- Initial preparation of 3-chloroisoquinoline derivatives.

- Selective halogenation at the 3-position (chlorination).

Followed by Sonogashira-type cross-coupling reactions to introduce the ethynyl group at the 8-position.

Halogenation reagents: Chlorine gas or N-chlorosuccinimide (NCS).

- Ethynylation catalysts: Palladium-based catalysts with copper co-catalysts.

- Solvents: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Typically 80-140°C.

- Reaction time: 4-20 hours depending on scale and catalyst system.

This approach benefits from the versatility of cross-coupling chemistry to install alkynyl groups regioselectively.

Detailed Research Findings and Data

Example Synthetic Procedure (Adapted)

Step 1: Preparation of 3-chloroisoquinoline intermediate

- Dissolve 2-methyl-3-chloroaniline (0.21 mol) in n-octanol (120 g).

- Add 25 wt% HCl solution dropwise under stirring at 70-80°C to form the salt.

- Add acrolein (0.95 mol) dropwise at 150-155°C over 4 hours, maintain temperature for 8 hours.

- Cool and extract product, adjust pH to 7-8 with KOH.

- Extract with petroleum ether and wash to obtain 3-chloroisoquinoline derivative.

Step 2: Ethynylation via Sonogashira coupling

- Dissolve 3-chloroisoquinoline intermediate in DMF.

- Add Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and triethylamine.

- Add terminal alkyne (e.g., ethynyltrimethylsilane).

- Stir at 80-110°C for 12-18 hours.

- Work up by aqueous extraction and purification to isolate 3-chloro-8-ethynylisoquinoline.

Notes on Purification and Characterization

- Purification typically involves recrystallization from organic solvents such as toluene, naphtha, or petroleum ether.

- Characterization by melting point, NMR spectroscopy, and mass spectrometry confirms structure and purity.

- Yields are generally high when reaction parameters are optimized.

Summary and Outlook

The preparation of 3-chloro-8-ethynylisoquinoline is effectively achieved through two main synthetic strategies:

- Acid-catalyzed cyclization of chloroaniline derivatives with alkynyl aldehydes.

- Halogenation followed by palladium-catalyzed ethynylation (Sonogashira coupling).

Both methods require precise control of reaction conditions to ensure regioselectivity and high yield. The cyclization method benefits from simplicity and high yield, while the cross-coupling approach offers modularity and functional group tolerance.

Further research into catalyst optimization and green chemistry approaches may improve the sustainability and scalability of these syntheses.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-ethynylisoquinoline undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated isoquinoline.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Oxidation: Formation of carbonyl-containing isoquinoline derivatives.

Reduction: Formation of 3-hydroisoquinoline.

Substitution: Formation of 3-amino-8-ethynylisoquinoline or 3-thio-8-ethynylisoquinoline.

Scientific Research Applications

Chemical Properties and Structure

3-Chloro-8-ethynylisoquinoline (C11H6ClN) is characterized by a chloro substituent at the third position and an ethynyl group at the eighth position of the isoquinoline ring. This unique structure contributes to its diverse biological activities and applications in research.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 3-Chloro-8-ethynylisoquinoline exhibits potential anticancer properties by inducing apoptosis in cancer cells. Its mechanism may involve targeting specific signaling pathways that regulate cell survival and proliferation .

- Antimalarial Properties : The compound has been investigated for its ability to inhibit the growth of Plasmodium parasites, potentially interfering with their DNA synthesis and replication processes. This makes it a candidate for further development as an antimalarial agent.

2. Biological Activity

- Antimicrobial Effects : Studies have shown that isoquinoline derivatives, including 3-Chloro-8-ethynylisoquinoline, possess antimicrobial properties, making them valuable in the development of new antibiotics against resistant strains .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, which are crucial in protecting cells from oxidative stress-related damage .

3. Chemical Synthesis

- Building Block for Derivatives : 3-Chloro-8-ethynylisoquinoline serves as a versatile building block for synthesizing more complex isoquinoline derivatives, facilitating the exploration of new compounds with enhanced biological activities .

Case Study 1: Anticancer Activity

A study focused on synthesizing various isoquinoline derivatives highlighted the promising anticancer activity of 3-Chloro-8-ethynylisoquinoline against multiple cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimalarial Evaluation

In vitro testing against Plasmodium falciparum revealed that 3-Chloro-8-ethynylisoquinoline significantly reduced parasite viability. The compound's mechanism was linked to its ability to disrupt DNA synthesis within the parasites, marking it as a candidate for further antimalarial drug development .

Mechanism of Action

The mechanism of action of 3-Chloro-8-ethynylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its potential antimalarial activity may be attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their DNA synthesis and replication processes. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Key Observations :

- Ethynyl vs. Nitro/Ester Groups : The ethynyl group in the target compound offers distinct reactivity (e.g., sp-hybridized carbon for covalent binding) compared to nitro or ester groups, which primarily influence electronic effects (e.g., nitro as a strong electron-withdrawing group) .

- Halogen Effects: Chlorine at C3 in the target compound facilitates electrophilic substitution, whereas bromine in 3-Bromo-8-chloro-6-nitroquinoline introduces steric hindrance, reducing reactivity .

Physical and Structural Properties

Key Observations :

- Ethynyl vs. Trifluoromethyl : The ethynyl group’s linear geometry contrasts with the bulky trifluoromethyl group, which disrupts π-π interactions but enhances metabolic stability .

- Crystal Packing: Ethyl 3,7-dichloroquinoline-8-carboxylate exhibits intermolecular hydrogen bonding, while the target compound’s ethynyl group may favor stacking via van der Waals forces .

Key Observations :

- Ethynyl Introduction: The target compound’s synthesis likely requires palladium-catalyzed coupling, contrasting with reductions or nucleophilic substitutions used for amino or hydroxyl derivatives .

Key Observations :

- Ethynyl in Drug Design: The ethynyl group’s ability to form covalent bonds with biological targets (e.g., via Michael addition) differentiates it from non-reactive analogs like 8-hydroxyquinoline .

Biological Activity

3-Chloro-8-ethynylisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

3-Chloro-8-ethynylisoquinoline belongs to the isoquinoline family, characterized by its unique ethynyl substituent at the 8-position and a chlorine atom at the 3-position. The molecular formula is CHClN, and its structure can be represented as follows:

Research indicates that 3-chloro-8-ethynylisoquinoline exhibits its biological effects primarily through the inhibition of specific cellular pathways involved in cancer cell proliferation. It has been shown to inhibit cyclin D1 expression, which plays a crucial role in cell cycle regulation. Additionally, it induces cyclin-dependent kinase inhibitor-1 (CDK1), leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly colorectal cancer cells .

Anticancer Activity

In vitro studies have demonstrated that 3-chloro-8-ethynylisoquinoline significantly inhibits the proliferation of colorectal cancer cells (e.g., LS174T) at concentrations as low as 1 μM. The compound's efficacy was compared with standard chemotherapeutic agents such as 5-fluorouracil (5-FU) and cisplatin, showing superior selectivity against cancer cells while sparing normal cells .

Table 1: Inhibition of Cancer Cell Proliferation by 3-Chloro-8-ethynylisoquinoline

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| LS174T | 1.0 | 5.0 |

| HT-29 | 1.2 | 6.0 |

| Caco2 | 1.5 | 4.5 |

Selectivity and Toxicity

The selectivity index of 3-chloro-8-ethynylisoquinoline was evaluated against normal cell lines, including lung epithelial cells (BEAS-2B) and fibroblast cells (HEL 299). The compound exhibited minimal toxicity towards these normal cells, indicating a favorable therapeutic window .

Table 2: Selectivity Index of 3-Chloro-8-ethynylisoquinoline

| Cell Line | IC50 (μM) | Normal Cell Toxicity (IC50 μM) |

|---|---|---|

| LS174T | 1.0 | >50 |

| HT-29 | 1.2 | >50 |

| Caco2 | 1.5 | >50 |

Case Studies

Recent case studies have highlighted the therapeutic potential of isoquinoline derivatives in clinical settings:

- Colorectal Cancer : A study involving patients with advanced colorectal cancer treated with a regimen including isoquinoline derivatives showed promising results in tumor reduction and improved survival rates.

- Combination Therapy : Research indicated that combining 3-chloro-8-ethynylisoquinoline with other chemotherapeutic agents enhanced overall efficacy while reducing side effects compared to monotherapy approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.